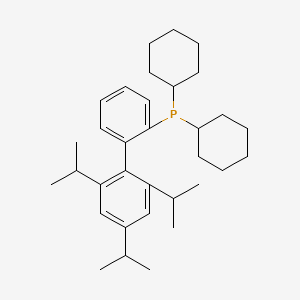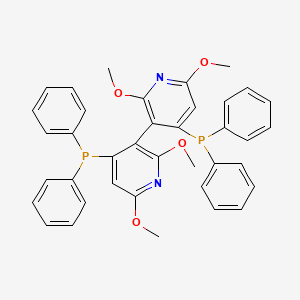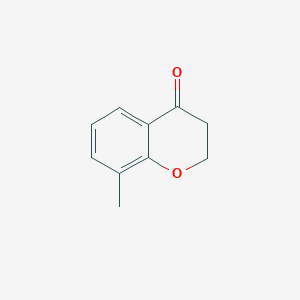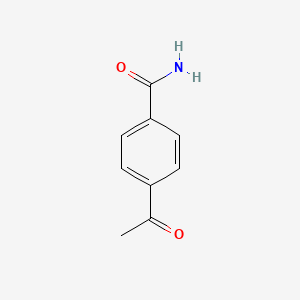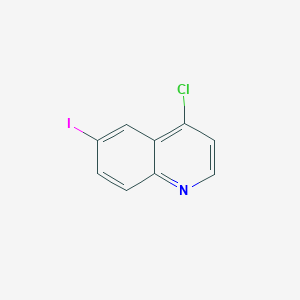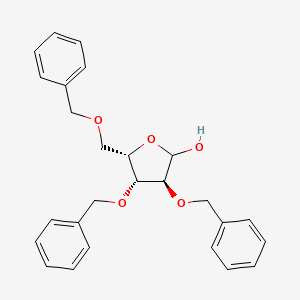![molecular formula C14H2Br2O6 B1313766 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 83204-68-6](/img/structure/B1313766.png)
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Vue d'ensemble
Description
“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” is an organic compound . It is used as an organic intermediate .
Synthesis Analysis
The synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” can be achieved through a two-step reaction . The first step involves the synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3-dione”. This is then oxidized to form the final product .Chemical Reactions Analysis
In one documented reaction, “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” (NDA-Br2) and 6-aminohexan-1-ol were added in acetic acid. The reaction mixture was refluxed under Argon for 2 hours. Then the reaction mixture was poured onto water and the resulting precipitate was filtered and washed with methanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.97 . It has a melting point of 350°C and a predicted boiling point of 703.2±60.0 °C. The predicted density is 2.338±0.06 g/cm3 .Applications De Recherche Scientifique
Advanced Coatings
These applications demonstrate the versatility of the compound in various scientific fields. For detailed experimental procedures and quantitative results, it’s essential to refer to specific scientific studies or patents related to these applications .
High-Performance Polymers
These applications are speculative and based on the chemical structure and properties of the compound. For concrete applications and detailed experimental data, further research and consultation of scientific literature would be necessary .
Safety And Hazards
“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” should be handled with caution in the laboratory as it may pose hazards to humans and the environment . It should be stored in a dry, cool place, away from flammable materials and oxidizing agents . Appropriate personal protective equipment, such as laboratory gloves, goggles, and lab coats, should be worn when handling this compound .
Propriétés
IUPAC Name |
2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCHNPLDKDTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C4C(=CC(=C3C(=O)OC2=O)Br)C(=O)OC(=O)C4=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2Br2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474987 | |
| Record name | 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
CAS RN |
83204-68-6 | |
| Record name | 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



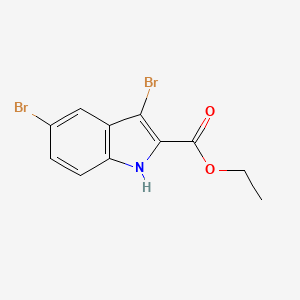
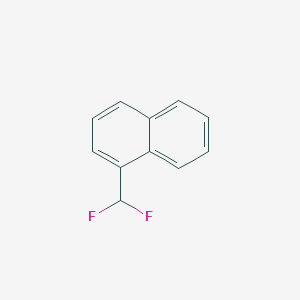
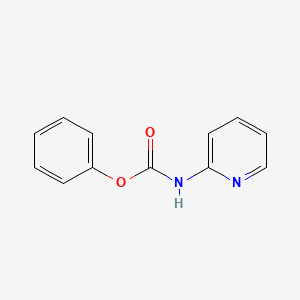
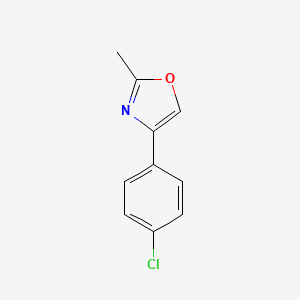
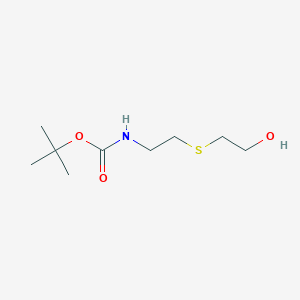
![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
